molecular formula C18H16BrN7O2 B3872612 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3872612
M. Wt: 442.3 g/mol
InChI Key: OQBRYHPRNVHBHJ-ZVBGSRNCSA-N
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Description

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety, a triazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the hydrazone linkage. The final step involves the cyclization of the hydrazone with a triazine precursor under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-ol: Shares the brominated benzodioxole moiety.

    6-Bromo-1,3-benzodioxole-5-acetic acid: Another compound with a similar core structure.

Uniqueness

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of a triazine ring with a brominated benzodioxole moiety and hydrazine linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-6-N-methyl-4-N-phenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN7O2/c1-20-16-23-17(22-12-5-3-2-4-6-12)25-18(24-16)26-21-9-11-7-14-15(8-13(11)19)28-10-27-14/h2-9H,10H2,1H3,(H3,20,22,23,24,25,26)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBRYHPRNVHBHJ-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2Br)OCO3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2Br)OCO3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

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